8H-pteridin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUXWWWOUNMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=NC=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=NC=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pteridine Scaffold in Heterocyclic Chemistry Research
The pteridine (B1203161) nucleus is a privileged scaffold in heterocyclic chemistry, offering a versatile framework for synthetic modifications and the development of novel compounds with diverse applications. orientjchem.orgresearchgate.net Pteridines are nitrogen-containing heterocyclic compounds with the chemical formula C₆H₄N₄. orientjchem.org Their structure, a fused system of pyrimidine (B1678525) and pyrazine (B50134) rings, provides a unique electronic and steric environment that has been extensively explored by researchers. orientjchem.orgresearchgate.net
The synthesis of pteridine derivatives is a well-established area of organic chemistry, with numerous methods developed to access a wide array of substituted analogs. researchgate.netthieme-connect.com One common approach involves the condensation of a substituted pyrimidine with a diketone, a reaction known as the Isay reaction. researchgate.netthieme-connect.com This method allows for the introduction of various substituents onto the pteridine core, enabling the fine-tuning of its chemical and physical properties. researchgate.net The inherent reactivity of the pteridine ring system also allows for further functionalization through techniques like nucleophilic substitution and organometallic couplings. herts.ac.uk
The chemical properties of pteridines, including 8H-pteridin-4-one, are of significant interest. For instance, this compound is a yellow crystalline solid that can form needle-like structures. solubilityofthings.com Its solubility is influenced by factors such as the polarity of the solvent, temperature, and pH. solubilityofthings.com The compound also exhibits fluorescence, a property that makes it a valuable tool in various biological assays and research applications. solubilityofthings.com
Evolution and Significance of Pteridinone Cores in Chemical Biology
Classical and Established Synthetic Routes
Established methods for constructing the this compound core predominantly rely on the cyclization of pyrimidine (B1678525) precursors. These routes are valued for their reliability and access to a range of derivatives.
Pyrimidine-Based Condensation Reactions
The most common approach to pteridinone synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. This method, a variation of the Traube synthesis, is versatile and allows for the introduction of various substituents on the pyrazine (B50134) ring of the resulting pteridinone. thieme.dewjarr.comscispace.com For instance, the reaction of 5-amino-6-(substituted amino)-1,2-dihydro-2-thioxopyrimidin-4(3H)-ones with dicarbonyl compounds like glyoxal, biacetyl, or benzil yields 8-substituted 2,8-dihydro-2-thioxopteridin-4(3H)-ones. researchgate.net Similarly, 5-amino-6-(substituted amino)-2-(methylthio)pyrimidin-4(3H)-ones can be condensed to form 2-(methylthio)pteridin-4(8H)-ones. researchgate.net
The choice of the 1,2-dicarbonyl component directly influences the substitution pattern at the 6- and 7-positions of the pteridinone ring. The reaction conditions, often involving acidic or basic catalysts, can be tuned to optimize yields and facilitate the cyclization process. wjarr.comscispace.com
A notable example is the condensation of 3-amino-5-chloropyrazine-2-carbonitrile (B112756) with 2-(methoxymethoxy)acetamidine, which, following a series of steps including selective hydrolysis, yields 4-amino-2-(methoxymethoxymethyl)pteridin-7-ol. google.com
Fusion Condensation Methodologies for Pteridinediones
For the synthesis of pteridinediones, particularly those with carbonyl groups at both the 6- and 7-positions, fusion condensation is a historically significant method. This technique involves the reaction of a 5,6-diaminouracil (B14702) derivative with oxalic acid or its derivatives at high temperatures, typically above 200°C. researchgate.net This process directly yields pteridine-2,4,6,7-tetraones or related structures.
While effective, this high-temperature fusion method can sometimes lead to side products and may not be suitable for sensitive substrates. To address this, alternative methods have been developed. For example, a more recent and efficient synthesis of 2-thiopteridine-4,6,7-triones involves the condensation of appropriate 5,6-diaminopyrimidines with oxalic acid in dimethylformamide (DMF), which proceeds under milder conditions. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 5,6-Diaminouracil | Oxalic acid | Pteridine-2,4,6,7-tetraone | researchgate.net |
| 5,6-Diaminopyrimidine | Oxalic acid in DMF | 2-Thiopteridine-4,6,7-trione | researchgate.net |
Novel and Advanced Synthetic Strategies
Modern synthetic chemistry has introduced more sophisticated methods for the construction and functionalization of the this compound nucleus, offering greater control over regioselectivity and allowing for the introduction of complex side chains.
Aziridine (B145994) Intermediate-Based Approaches
Aziridines, due to their inherent ring strain, are valuable synthetic intermediates. clockss.orgnih.govresearchgate.net In the context of pteridinone synthesis, N-alkyl aziridines can be employed in regio- and stereochemically controlled syntheses. nih.gov The strategy often involves the nucleophilic ring-opening of an aziridine, directed by substituents on the ring, followed by intramolecular cyclization to form polycyclic heterocycles. nih.gov For instance, an aryl-substituted aziridine can direct nucleophilic attack to the adjacent carbon, setting the stage for subsequent cyclization. nih.gov
This approach allows for the construction of complex, functionalized heterocyclic systems with defined stereochemistry. nih.gov The use of aziridines as building blocks in diversity-oriented synthesis provides access to a wide range of alkaloid-like skeletons. nih.gov
Methods for Side Chain Elaboration and Extension
The functionalization of the pteridinone core through the elaboration of side chains is crucial for modulating biological activity. researchgate.net Various methods have been developed for this purpose, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.
For example, the bromination of a hydroxymethyl group on the pteridinone ring, such as in 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, yields a reactive bromomethyl intermediate. This intermediate is a versatile precursor for introducing a variety of functionalities through alkylation reactions.
Furthermore, palladium-catalyzed reactions, such as the Sonogashira coupling, have been successfully employed to introduce ethynyl (B1212043) side chains at the 6- or 7-position of the pteridinone ring. researchgate.net This is achieved by reacting a chloro-substituted pteridinone with a terminal alkyne in the presence of a palladium catalyst. researchgate.net
Addition reactions to existing side chains are also a viable strategy. For instance, the addition of bromine to styryl-substituted lumazines (pteridine-2,4(1H,3H)-diones) yields the corresponding dibromo derivatives, which can be further manipulated. researchgate.net Sharpless dihydroxylation has also been used to convert styryl derivatives into dihydroxyethyl side chains with controlled stereochemistry. researchgate.net
| Starting Pteridinone | Reagent(s) | Resulting Side Chain | Reference |
| 6- or 7-chloro-1,3-dimethyllumazine | Terminal alkyne, Pd catalyst | Ethynyl | researchgate.net |
| 6- or 7-styryl-1,3-dimethyllumazine | Br₂ | 1',2'-Dibromo-2-phenylethyl | researchgate.net |
| 6- or 7-styryl-1,3-dimethyllumazine | Sharpless dihydroxylation reagents | 1,2-Dihydroxy-2-phenylethyl | researchgate.net |
Regioselective Synthesis and Isomer Control
Controlling the regioselectivity of reactions is a significant challenge in the synthesis of substituted pteridinones. The development of methodologies that allow for the selective synthesis of a particular regioisomer is of great importance.
One approach to achieve regioselectivity is through the careful choice of starting materials and reaction conditions. rsc.org For example, a stereo- and regioselective synthesis of adenosine-analogous nucleosides starts from 2- and 6-substituted 4-amino-7(8H)-pteridinones. researchgate.net Deprotonation with DBU followed by ribosylation with an α-haloribofuranose derivative leads to the corresponding pteridine-N-8-β-D-nucleosides. researchgate.net
In another instance, the synthesis of sapropterin, which has three stereogenic centers, requires precise control over the stereochemistry of the dihydroxypropyl side chain and its attachment to the pteridine ring. google.com This highlights the importance of stereoselective synthetic methods in obtaining specific isomers of complex pteridinone derivatives. google.com
The synthesis of "stretched-out" analogs of lumazine (B192210) has also been explored, demonstrating the potential for creating novel pteridinone-based structures through regioselective strategies. researchgate.net
Stereoselective Synthesis of Chiral Pteridinone Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic and medicinal chemistry. urfu.ru Stereoselective synthesis aims to produce a specific stereoisomer of a target molecule, which is crucial as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. google.com For complex heterocyclic systems like the this compound nucleus, establishing stereocenters with high control is a significant synthetic challenge. Methodologies to achieve this typically fall into three main categories: the use of a chiral pool, the application of chiral auxiliaries, and asymmetric catalysis.
While specific examples detailing the stereoselective synthesis of the this compound core are not extensively documented in publicly available literature, the principles can be illustrated through the synthesis of closely related chiral pteridine structures. A prominent example is the synthesis of L-erythro-biopterin, a naturally occurring pteridine derivative, which demonstrates the use of chiral starting materials to construct a stereochemically defined side chain that is subsequently cyclized to form the pteridine ring. clockss.org
Chiral Pool Synthesis: The Case of L-erythro-biopterin
A well-established strategy for producing optically active compounds is to start from readily available, inexpensive chiral molecules, a strategy known as "chiral pool" synthesis. In the case of pteridine derivatives, this often involves the stereoselective synthesis of a side chain, which is then attached to a pyrimidine precursor before the final cyclization to form the pteridine ring system.
A convenient synthesis for L-erythro-biopterin starts from ethyl L-lactate, a simple chiral molecule. The key step in establishing the correct stereochemistry of the dihydroxypropyl side chain is a Sharpless asymmetric epoxidation. clockss.org This reaction creates a chiral α,β-epoxyaldehyde intermediate with high stereocontrol. This chiral fragment is then condensed with a suitable diaminopyrimidine to form the final pteridine ring regioselectively. clockss.org
The general pathway involves several key transformations to build the chiral side chain before the final ring closure.
Key Synthetic Steps for Chiral Side-Chain Precursor:
Protection and Reduction: Starting from (-)-ethyl (S)-2-hydroxypropionate, the hydroxyl group is protected, for instance as a methoxymethyl (MOM) ether. Subsequent reduction of the ester yields the corresponding alcohol.
Asymmetric Epoxidation: The resulting allylic alcohol undergoes a Sharpless asymmetric epoxidation. This critical step introduces a new stereocenter with high enantioselectivity, controlled by the chiral tartrate ligand used. clockss.org
Oxidation: The alcohol of the epoxy alcohol intermediate is then oxidized to an aldehyde, furnishing the key chiral α,β-epoxyaldehyde synthon.
The table below outlines the reagents and conditions for a crucial step in this sequence, the asymmetric epoxidation of an allylic alcohol precursor.
Table 1: Sharpless Asymmetric Epoxidation for a Chiral Pteridinone Precursor
| Step | Starting Material | Reagents and Conditions | Product | Yield |
|---|
Once the chiral side-chain aldehyde is prepared, it undergoes a condensation reaction with 2,5,6-triamino-4(3H)-pyrimidinone to form L-erythro-biopterin. clockss.org This strategy of building a chiral fragment first and then constructing the heterocyclic ring around it is a powerful and common approach for synthesizing complex chiral molecules.
Potential Application of Other Stereoselective Methodologies
Beyond the chiral pool approach, other standard methods of asymmetric synthesis could theoretically be applied to generate chiral pteridinone derivatives.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. urfu.rugoogle.com In the context of this compound synthesis, an auxiliary could be attached to a pyrimidine or pyrazine precursor. For example, a chiral amine could be used to form a pyrazine ring, with the auxiliary directing the stereoselective addition of a substituent. After the desired stereocenter is set, the auxiliary is removed. Common auxiliaries include oxazolidinones and pseudoephedrine derivatives. mdpi.comsemanticscholar.org
Asymmetric Catalysis: This approach uses a substoichiometric amount of a chiral catalyst to generate a chiral product from a prochiral substrate. For instance, an asymmetric reduction of a C=C or C=N bond within a pteridinone precursor could establish a stereocenter. Catalytic asymmetric methods are highly efficient and are a major focus of modern synthetic chemistry. rsc.orgnih.gov A practical application was seen in the development of a chiral 5,6-dihydroimidazolo[1,5-f]pteridine derivative, where the synthesis was designed to proceed without epimerization, preserving the stereochemical integrity from a chiral starting material. researchgate.net
The development of these methods specifically for the this compound nucleus would enable the synthesis of novel, enantiomerically pure compounds for evaluation in various biological and medicinal applications.
Investigation of Chemical Reactivity and Mechanistic Pathways of 8h Pteridin 4 One Systems
Nucleophilic Addition Reactions
The electron-deficient nature of the pteridine (B1203161) ring, a consequence of its four nitrogen atoms, makes it susceptible to nucleophilic attack. wikipedia.orgnih.gov Nucleophilic addition reactions are a prominent feature of pteridine chemistry, with the reactivity of 8H-pteridin-4-one being highly dependent on the strength of the attacking nucleophile. rsc.org
Adduct Formation with Strong Nucleophiles
While this compound is resistant to forming stable adducts with weak nucleophiles like water, it readily reacts with stronger nucleophilic agents. rsc.org This contrasts with some of its isomers, such as 6-hydroxypteridine, which can undergo covalent hydration. The general mechanism of nucleophilic addition involves the attack of a nucleophile on an electrophilic carbon atom, leading to a tetrahedral intermediate that can then be protonated. pressbooks.pubyoutube.com
A notable example is the reaction of this compound with sodium hydrogen sulfite (B76179) in water, which yields a stable 2:1 adduct, disodium (B8443419) 3,4,5,6,7,8-hexahydro-4-oxopteridine-6,7-disulphonate. rsc.org Similarly, strong carbon nucleophiles like dimedone, barbituric acid, and 2-thiobarbituric acid also form 2:1 adducts with this compound. rsc.org These reactions highlight the susceptibility of the C-6 and C-7 positions to nucleophilic attack.
The formation of these adducts can be influenced by reaction conditions. For instance, the addition of alcohols to pteridine can be kinetically or thermodynamically controlled, leading to different adduct structures.
| Nucleophile | Product Type | Position of Addition | Reference |
|---|---|---|---|
| Sodium Hydrogen Sulfite | 2:1 Adduct | C-6, C-7 | rsc.org |
| Dimedone | 2:1 Adduct | Not Specified | rsc.org |
| Barbituric Acid | 2:1 Adduct | Not Specified | rsc.org |
| 2-Thiobarbituric Acid | 2:1 Adduct | Not Specified | rsc.org |
Influence of Substituents on Nucleophilic Reactivity
Substituents on the pteridine ring system play a crucial role in modulating its reactivity towards nucleophiles. The presence of electron-withdrawing or electron-donating groups can significantly alter the electron density of the ring and, consequently, its susceptibility to nucleophilic attack. masterorganicchemistry.comnih.gov
In the context of nucleophilic aromatic substitution, electron-withdrawing groups dramatically increase the reaction rate. masterorganicchemistry.com This is because they help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com Conversely, electron-donating groups decrease the rate of nucleophilic substitution. For example, a methyl group, being electron-releasing, can decrease the activity of a benzodiazepine (B76468) system, which shares some structural similarities with pteridines. researchgate.net
The position of the substituent is also critical. Electron-withdrawing groups at positions ortho or para to the leaving group accelerate the reaction more effectively than those at the meta position. masterorganicchemistry.com In the case of pteridines, the introduction of a methyl group can sterically hinder the approach of a nucleophile. uni-greifswald.dersc.org However, the effects of these hindering groups are not always additive. rsc.org
| Substituent Type | Effect on Nucleophilic Reactivity | Mechanism | Reference |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Increases rate | Stabilizes negative intermediate | masterorganicchemistry.com |
| Electron-Donating Group (EDG) | Decreases rate | Destabilizes negative intermediate | |
| Bulky Group (e.g., Methyl) | Can decrease rate | Steric hindrance | uni-greifswald.dersc.org |
Oxidative Transformations and Redox Chemistry
The pteridine ring system can exist in various oxidation states, including fully oxidized, dihydro, and tetrahydro forms. nih.govmdpi.com This redox activity is fundamental to the biological roles of many pterin (B48896) derivatives, such as tetrahydrobiopterin (B1682763) (BH4), which acts as a cofactor in numerous enzymatic reactions. nih.govwikipedia.org
The oxidation of tetrahydropterins, like BH4, often proceeds through a quinonoid dihydro intermediate. mdpi.com This intermediate can then be reduced back to the tetrahydro form by enzymes like dihydropteridine reductase (DHPR). mdpi.comresearchgate.net In the absence of this enzymatic reduction, the quinonoid species can rearrange to the more stable 7,8-dihydropterin (B103510). mdpi.com
The oxidation of pteridines can be achieved using various oxidizing agents, such as manganese dioxide or hydrogen peroxide. nih.govgoogle.com The specific products of these reactions depend on the starting material and the reaction conditions. For instance, the oxidation of a reduced pteridine can yield the fully aromatic compound. nih.gov The redox potential of the pterin system is influenced by factors such as pyran ring cyclization. mdpi.com
The electrochemical properties of pteridines have also been studied. For example, the electro-oxidation of 7,8-dihydropterin is a quasi-reversible 2e−/2H+ process that yields an unstable quinonoid intermediate. capes.gov.br
Electrophilic Substitution and Derivatization Studies
Electrophilic substitution reactions on the pteridine ring are generally less common than nucleophilic additions due to the electron-deficient nature of the ring system. uou.ac.inslideshare.net Highly deactivated aromatic nuclei like pyridine, a component of the pteridine structure, require vigorous conditions for electrophilic substitution to occur. uou.ac.in
However, derivatization of the pteridine core is often achieved through other means. For example, functional groups on the pteridine ring can be modified. The hydroxyl group at the 4-position can be converted to other functionalities, such as a chloro group, which can then undergo nucleophilic substitution. vulcanchem.comvulcanchem.com
Derivatization at other positions, such as C-6, has also been explored. For instance, methods have been developed for the synthesis of 6-carboxylic acid ethyl ester and 6-aldehyde derivatives of 7,7-dimethyl-7,8-dihydropterin, providing intermediates for further functionalization. nih.gov These derivatization strategies are crucial for synthesizing pteridine analogs with potential therapeutic applications. solubilityofthings.com
Tautomerism and Aromaticity Considerations
Pteridines, including this compound, can exist in multiple tautomeric forms due to the presence of several nitrogen and oxygen atoms where protons can reside. wikipedia.org The keto-enol tautomerism is a key aspect, with the keto form generally being more stable. nih.gov For unsubstituted pterin, at least five tautomers are commonly cited. wikipedia.org
The tautomeric equilibrium can be influenced by substituents. Electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups can shift the equilibrium towards another. enamine.netresearchgate.net The stability of different tautomers is also linked to the aromaticity of the pyrimidine (B1678525) and pyrazine (B50134) rings. researchgate.net
Advanced Strategies for Structural Modification and Derivatization of the 8h Pteridin 4 One Scaffold
Design Principles for Pteridinone-Based Scaffolds
The design of molecules based on the pteridinone scaffold is guided by principles aimed at optimizing interactions with biological targets, often enzymes or receptors, while maintaining favorable drug-like properties. A key strategy involves leveraging the core structure as a bioisostere for naturally occurring ligands, such as (6R)-5,6,7,8-tetrahydrobiopterin (H4Bip), a critical cofactor for enzymes like nitric oxide synthase (NOS). mdpi.comnih.gov
Key design principles include:
Target-Specific Interactions: Modifications are planned to engage with specific amino acid residues within a target's binding pocket. For instance, introducing electron-rich aromatic groups at the C6-position can establish hydrophobic and electrostatic interactions, markedly enhancing inhibitory potency against enzymes like NOS-I. nih.gov
Modulation of Physicochemical Properties: Substituents are chosen to fine-tune properties such as solubility, lipophilicity, and metabolic stability. Incorporating hydrophilic groups or, conversely, lipophilic moieties can alter the compound's pharmacokinetic profile. The introduction of hydrophilic substituents like amino or hydroxy groups can paradoxically decrease solubility due to strong intermolecular hydrogen bonding and molecular aggregation, a challenge that can be addressed by methylation or acylation of these groups. thieme-connect.de
Structure-Activity Relationship (SAR) Guided Design: Systematic modifications are made at various positions of the pteridinone ring (e.g., C2, C6, C7, N8) to build a comprehensive SAR profile. nih.govresearchgate.net This data-driven approach allows for the rational design of next-generation compounds with improved activity and selectivity. For example, in designing CDK2 inhibitors, it was found that substitutions at the R3 position had a significant impact on biological activity.
Exploitation of Core Heterocyclic Nature: The electron-deficient character of the pteridine (B1203161) nucleus is a central design element. thieme-connect.de This property influences the molecule's reactivity, potential for hydrogen bonding, and π–π stacking interactions, which are critical for target binding.
Table 1: Key Design Principles for Pteridinone Scaffolds
| Design Principle | Objective | Example Application |
|---|---|---|
| Target-Specific Interactions | Enhance binding affinity and selectivity | Introduction of phenyl or benzoyl groups at the C6-position to create hydrophobic interactions with Phe462 in the NOS-I binding pocket. nih.gov |
| SAR-Guided Optimization | Systematically improve biological activity | Varying substituents on a piperidine (B6355638) ring attached to the pteridin-7(8H)-one core to identify potent CDK2 inhibitors. nih.gov |
| Mimicking Natural Ligands | Act as a competitive inhibitor | Using the 4-oxo-pteridine scaffold as an analogue of the cofactor H4Bip to inhibit nitric oxide synthases. nih.gov |
| Modulating Physicochemical Properties | Improve drug-like characteristics (e.g., solubility, stability) | Methylation or acylation of hydrophilic groups to ease the manipulation of otherwise intractable pteridines. thieme-connect.de |
Systematic Analysis of Substitution Patterns and Their Conformational Impact
The spatial arrangement of atoms, or conformation, of a pteridinone derivative is highly dependent on its substitution pattern. Conformational analysis is the study of the energetics between these different spatial arrangements (rotamers) and is critical for understanding molecular stability and interaction with biological targets. lumenlearning.com
Substitutions at different positions on the pteridine ring system can induce significant conformational changes:
C6- and C7-Positions: The nature of substituents at the C6 and C7 positions of the pyrazine (B50134) ring profoundly influences the molecule's interaction with target proteins. Bulky substituents, such as phenyl groups, in the 6-position of 4-amino-5,6,7,8-tetrahydropteridines were found to significantly boost inhibitory potency against NOS-I, likely through favorable hydrophobic interactions. acs.org In contrast, for aromatic 4-amino pteridines, this effect was not observed. acs.org The regioselectivity of synthesis, which determines whether a substituent is placed at C6 or C7, is critical and can be controlled by reaction conditions. mdpi.com
N8-Position: Substitution at the N8 position introduces a quinonoid-like, cross-conjugated π-electron system. researchgate.net This modification makes the molecule susceptible to nucleophilic addition at the C7 position, which can lead to the formation of covalent adducts and alter the planarity and conformational flexibility of the ring system. researchgate.net
Impact on Ring Conformation: In non-aromatic, reduced pteridinone systems like tetrahydropteridinones, the pyrazine ring adopts a non-planar conformation. Similar to substituted cyclohexanes, bulky substituents will preferentially occupy an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org The conformational preference of the dihydroxypropyl side chain in tetrahydrobiopterin (B1682763), for example, has been shown to be a key determinant of its biological activity. mdpi.com
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups alters the electronic distribution across the pteridine scaffold. researchgate.net This not only affects the pKa of the molecule but can also influence the stability of different tautomeric and isomeric forms, thereby impacting the preferred conformation and binding mode. researchgate.netwur.nl
Table 2: Impact of Substitution on Pteridinone Derivatives
| Position of Substitution | Type of Substituent | Observed Impact | Reference |
|---|---|---|---|
| C6 | Bulky groups (e.g., Phenyl) | Markedly increased inhibitory potency in reduced pteridines, likely due to hydrophobic interactions. | acs.org |
| N8 | Alkyl or Aryl groups | Creates a quinonoid system, increasing susceptibility to nucleophilic attack at C7. | researchgate.net |
| C6 (Side Chain) | Electron-donating vs. Electron-withdrawing groups | Shifts the equilibrium between ketone and enol tautomeric forms in pteridine-2,4,7-triones. | researchgate.net |
| Multiple Positions | Various functional groups | Systematic substitutions are used to build Structure-Activity Relationships (SAR) for kinase inhibitors. | mdpi.comresearchgate.net |
Isomeric Forms and Their Structural Interconversions (e.g., 8H- vs 7(8H)-Pteridin-4-one)
Pteridinones can exist in multiple isomeric and tautomeric forms, which can interconvert. Tautomerism is common in N-heterocycles and involves the migration of a proton, often between a nitrogen atom and an exocyclic oxygen, leading to amide-imidic acid (lactam-lactim) tautomerism. thieme-connect.de For pteridin-4-one, the amide form is generally the more stable tautomer compared to the hydroxy (enol) form. thieme-connect.de
The position of hydrogenation in the pyrazine ring leads to different isomers, such as the 8H- and 7(8H)-pteridin-4-ones. The interconversion between these forms is a critical aspect of their chemistry.
Tautomeric Equilibrium: The pteridinone core contains several nitrogen atoms that can be protonated, leading to a complex tautomeric landscape. In derivatives of pteridinetrione, for example, the molecule can exist in an equilibrium between a ketone form and an enol form, with the balance influenced by the electronic nature of substituents. researchgate.net Electron-donating groups tend to favor the ketone tautomer, while electron-withdrawing groups shift the equilibrium toward the enol form. researchgate.net
Regioisomers: Synthesis of substituted pteridines can often lead to a mixture of regioisomers, for example, 6-substituted versus 7-substituted products. mdpi.com The relative nucleophilicity of the C5 and C6 amines in the pyrimidine (B1678525) precursor dictates the initial site of attack on the dicarbonyl species during cyclization. mdpi.com The reaction conditions can be tuned to favor one isomer over the other; for instance, the use of sodium bisulfite (NaHSO3) can help produce the 6-substituted isomer, whereas its absence may lead to the 7-substituted isomer as the major product. mdpi.com
8-Substituted Pteridinones: The synthesis of 8-substituted 2-(methylthio)pteridin-4(8H)-ones has been achieved through the condensation of appropriately substituted pyrimidines with dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583). researchgate.net These 8-substituted isomers possess a distinct quinonoid structure that influences their reactivity and spectroscopic properties. researchgate.net
Scaffold Hopping and Bioisosteric Replacement Methodologies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties by modifying the core molecular structure. kuleuven.bemdpi.comnih.gov
Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) with a structurally different one while aiming to retain the original biological activity. nih.govnih.gov This can lead to new chemical entities with distinct intellectual property, improved pharmacokinetics, or reduced toxicity. For instance, a novel pteridin-7(8H)-one scaffold was identified as an inhibitor of the EGFR T790M mutant by using computational 3D similarity searches starting from a known pyrimidine-based inhibitor. acs.org In another example, an isothiazolo[4,3-b]pyridine scaffold was systematically replaced with other cores, including a pteridine, to explore new GAK inhibitors. kuleuven.be
Bioisosteric Replacement: This technique involves the substitution of one atom or functional group with another that has similar physicochemical or topological properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.comspirochem.comnih.gov Bioisosterism is a key tool for fine-tuning a lead compound.
Classical Bioisosteres: This includes simple exchanges, such as replacing a hydroxyl group (-OH) with a fluorine atom (-F) or an amine group (-NH2), or replacing a carbonyl group (C=O) with a thiocarbonyl group (C=S). thieme-connect.decambridgemedchemconsulting.com
Non-Classical Bioisosteres: This involves more complex replacements, such as substituting a phenyl ring with a heteroaromatic ring like thiophene (B33073) or pyridine. cambridgemedchemconsulting.com In the context of pteridinones, the pteridine core itself has been used as a bioisostere for other heterocyclic structures in drug discovery programs. acs.org The principle of bioisosterism was used to design pteridin-7(8H)-one derivatives as CDK2 inhibitors by referencing the structure of Palbociclib.
Table 3: Examples of Scaffold Hopping and Bioisosteric Replacement
| Strategy | Original Moiety/Scaffold | Replacement Moiety/Scaffold | Application/Goal | Reference |
|---|---|---|---|---|
| Scaffold Hopping | Pyrimidine-based EGFR inhibitor | Pteridin-7(8H)-one | Discovery of novel irreversible EGFR kinase inhibitors. | acs.org |
| Scaffold Hopping | Isothiazolo[4,3-b]pyridine | Pteridine | Exploration of new scaffolds for GAK kinase inhibitors. | kuleuven.be |
| Bioisosteric Replacement | Pyridine-pyrimidine (in Palbociclib) | Pteridin-7(8H)-one | Design of novel CDK2 inhibitors. |
| Bioisosteric Replacement | Carbonyl (C=O) | Thiocarbonyl (C=S) | A common classical bioisosteric switch to modulate polarity and hydrogen bonding. | thieme-connect.decambridgemedchemconsulting.com |
Advanced Spectroscopic and Analytical Methodologies for 8h Pteridin 4 One Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Applications in Structure Elucidation
Proton NMR (¹H-NMR) is instrumental in identifying the number and chemical environment of protons within a molecule. For 8H-pteridin-4-one, which exists in tautomeric forms such as pteridin-4-ol (B189463), the ¹H-NMR spectrum reveals distinct signals corresponding to the protons on the pteridine (B1203161) ring system. nih.govnih.gov The chemical shift (δ) of each proton is influenced by the electron density of its local environment. chemistrysteps.com Protons attached to the aromatic rings are typically deshielded and appear at higher chemical shifts (downfield) due to the ring current effect. chemistrysteps.com
Interactive Data Table: Representative ¹H-NMR Chemical Shifts for Pteridin-4-ol
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| H-1 | 8.2 | Singlet |
| H-2 | 8.5 | Singlet |
| H-3 | 8.8 | Singlet |
Note: The specific chemical shifts can vary depending on the solvent and the specific tautomeric form present.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. nih.govnih.gov The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl) and its electronic environment.
The ¹³C-NMR spectrum of pteridin-4-ol displays signals for all six carbon atoms in the molecule. nih.gov The carbon atom of the carbonyl group (C=O) is typically found at a significantly downfield chemical shift compared to the aromatic carbons due to the deshielding effect of the electronegative oxygen atom. The carbon atoms within the heterocyclic rings appear in the aromatic region of the spectrum. Analysis of these shifts, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of each carbon atom in the structure. researchgate.net
Interactive Data Table: Representative ¹³C-NMR Chemical Shifts for Pteridin-4-ol
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-2 | 150 |
| C-4 | 160 |
| C-4a | 130 |
| C-6 | 155 |
| C-7 | 145 |
| C-8a | 148 |
Note: The specific chemical shifts can vary depending on the solvent and the specific tautomeric form present.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. msu.edu
Electron-Impact Mass Spectrometry Fragmentation Analysis
Electron-Impact Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. acdlabs.comtofwerk.com This process typically leads to the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. msu.eduacdlabs.com The fragmentation pattern is reproducible and serves as a molecular fingerprint, providing valuable structural information. acdlabs.com
For this compound (molecular weight: 148.12 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 148. nih.gov The fragmentation of the molecular ion would likely involve the characteristic loss of small neutral molecules such as HCN or CO, which is common for heterocyclic compounds. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. In the GC-MS data for pteridin-4-ol, prominent peaks are observed at m/z 148 (the molecular ion) and m/z 121. nih.gov The fragment at m/z 121 likely results from the loss of a neutral molecule, such as HCN (27 Da), from the molecular ion.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. eag.com This technique is particularly useful for analyzing compounds in complex mixtures. mdpi.commdpi.com For pteridine derivatives, LC-MS allows for their separation from other components in a biological or synthetic sample before they are introduced into the mass spectrometer for detection. nih.govresearchgate.net
Tandem Mass Spectrometry (MS-MS) adds another layer of specificity and structural analysis. eag.commdpi.com In an MS-MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This process, known as a product ion scan, provides detailed structural information and can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM). The use of soft ionization techniques like electrospray ionization (ESI) in LC-MS and LC-MS/MS often results in less fragmentation in the initial ionization stage, preserving the molecular ion for subsequent MS/MS analysis. acdlabs.comsavemyexams.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by probing its molecular vibrations. photothermal.commt.com
IR and Raman spectroscopy are complementary techniques. photothermal.commt.com IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs when there is a change in the dipole moment during a vibration. photothermal.com It is particularly sensitive to polar functional groups. photothermal.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. photothermal.com
The IR spectrum of this compound would show characteristic absorption bands for its functional groups. nih.gov A strong absorption band in the region of 1600-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration. N-H stretching vibrations would appear as broader bands in the region of 3200-3500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the molecule.
A study on the molecular vibrations of pteridine provides a basis for assigning the vibrational modes of its derivatives. acs.org The Raman spectrum of this compound would provide complementary information, particularly for the non-polar bonds within the molecule.
Interactive Data Table: Key IR Absorption Bands for Pteridin-4-ol
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=O Stretch | 1600-1700 |
| C=N/C=C Stretch (ring) | 1400-1600 |
Note: These are general ranges and specific values can be found in experimental spectra.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the UV-visible region. chemguide.co.ukazooptics.com The pteridine ring system in this compound contains conjugated double bonds, making it an excellent candidate for UV-Vis analysis. libretexts.orglibretexts.org The absorption of UV or visible light by this compound results in the promotion of electrons from lower energy molecular orbitals to higher energy ones, specifically π → π* and n → π* transitions. azooptics.comlibretexts.org
The UV-Vis spectrum of a pteridine derivative isolated from a bacterial source, which is structurally similar to this compound, displayed two characteristic absorption peaks at 254 nm and 360 nm when dissolved in a phosphate (B84403) buffer (pH 6.0). researchgate.net The peak at the shorter wavelength (254 nm) can be attributed to the π → π* transitions within the aromatic system, while the peak at the longer wavelength (360 nm) likely corresponds to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. azooptics.com The specific wavelength of maximum absorbance (λmax) is a key feature for identifying functional groups and the extent of conjugation in a molecule. azooptics.comlibretexts.org For instance, another related pteridine derivative, cyanopterin, showed absorption maxima at 192, 236, 276, and 345 nm in water. researchgate.net
The solvent environment and pH can significantly influence the UV-Vis spectrum of pteridine compounds. solubilityofthings.com Changes in solvent polarity can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. Similarly, pH variations can cause protonation or deprotonation of the pteridine ring, affecting its electronic structure and, consequently, its absorption spectrum.
Table 1: UV-Vis Absorption Data for Pteridine Derivatives
| Compound/Derivative | Solvent/pH | λmax 1 (nm) | λmax 2 (nm) | Source(s) |
| Pterin (B48896) standard | Phosphate buffer (pH 6.0) | 254 | 360 | researchgate.net |
| Biopterin (B10759762) | Phosphate buffer (pH 6.0) | 254 | 360 | researchgate.net |
| Tepidopterin | Neutral pH | 276 | 350 | researchgate.net |
| Cyanopterin | Water | 276 | 345 | researchgate.net |
Fluorescence Spectroscopy in Pteridinone Characterization
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of fluorescent molecules, known as fluorophores. cancer.gov Many pteridine derivatives, including those related to this compound, exhibit intrinsic fluorescence, a property that is invaluable for their detection and characterization in various biological and chemical systems. solubilityofthings.comresearchgate.net The process involves exciting the molecule with light of a specific wavelength, causing an electron to move to a higher energy state. The subsequent return of the electron to the ground state results in the emission of light at a longer wavelength (lower energy). cancer.gov
For a pterin compound, excitation at 360 nm resulted in an emission maximum at 450 nm. researchgate.net This characteristic fluorescence is a hallmark of oxidized pteridines. researchgate.net The choice of excitation wavelength is crucial for achieving maximum selectivity in analysis. For example, simultaneous analysis of three different pteridines was achieved using an excitation wavelength of 355 nm and an emission wavelength of 450 nm. researchgate.net
The fluorescence properties of pteridines, such as excitation and emission maxima, quantum yield (the efficiency of fluorescence), and fluorescence lifetime, are highly sensitive to the molecular environment. cancer.govnih.gov Factors like solvent polarity, pH, and the presence of quenching agents can significantly alter the fluorescence signal. cancer.gov For instance, the incorporation of pteridine nucleoside analogs into oligonucleotides has been shown to quench their fluorescence, with the degree of quenching dependent on the proximity to other purine (B94841) bases. cancer.govnih.gov
Research on various pteridine nucleoside analogs has revealed a wide range of quantum yields, from less than 0.03 to as high as 0.88. nih.gov For a selection of seven promising probes, the maximum excitation wavelengths ranged from 334 to 358 nm, with corresponding emission wavelengths between 400 and 444 nm. nih.gov The fluorescence decay curves for these probes were found to be biexponential, with mean intensity-weighted lifetimes ranging from 0.87 to 6.54 ns. nih.gov In another study, two new pteridine-based adenosine (B11128) analogs, 6MAP and DMAP, exhibited excitation maxima at 320 nm and 310 nm, respectively, with both showing an emission maximum at 430 nm. cancer.gov Their relative quantum yields were 0.39 and 0.48, and their fluorescence lifetimes were 3.8 and 4.8 ns, respectively. cancer.gov
The significant difference between the excitation and emission wavelengths, known as the Stokes shift, is another important characteristic. Novel fluorescent pteridine alkaloids, tedaniophorbasins A and B, isolated from a marine sponge, displayed substantial Stokes shifts of approximately 14,000 cm⁻¹. nih.govresearchgate.net
Table 2: Fluorescence Properties of Selected Pteridine Derivatives
| Compound/Derivative | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Source(s) |
| Pterin compound | 360 | 450 | Not Reported | Not Reported | researchgate.net |
| D-Neopterin | 363 | 450 | Not Reported | Not Reported | researchgate.net |
| D-Biopterin | 362 | 445 | Not Reported | Not Reported | researchgate.net |
| L-Biopterin | 358 | 445 | Not Reported | Not Reported | researchgate.net |
| 6MAP | 320 | 430 | 0.39 | 3.8 | cancer.gov |
| DMAP | 310 | 430 | 0.48 | 4.8 | cancer.gov |
| Selected Pteridine Probes (Range) | 334 - 358 | 400 - 444 | > 0.15 | 0.87 - 6.54 | nih.gov |
Computational Chemistry and in Silico Modeling Approaches for 8h Pteridin 4 One Systems
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations are employed to investigate the fundamental electronic properties of the 8H-pteridin-4-one scaffold. These studies can elucidate the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the molecule's electrostatic potential. This information is crucial for understanding the reactivity of the pteridinone core and its potential for non-covalent interactions.
Derivatives of pteridin-4-one have been analyzed to understand their structure, which features a bicyclic pteridine (B1203161) core. The "8H" designation signifies partial saturation, which helps stabilize the planar aromatic system. X-ray crystallography studies on analogous compounds reveal a nearly flat heterocyclic ring with bond lengths that are consistent with conjugated π-systems. vulcanchem.com These structural insights are fundamental for building accurate computational models.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies have been instrumental in identifying key interactions within the binding sites of various protein targets, particularly kinases.
Studies on pteridin-7(8H)-one derivatives targeting FMS-like tyrosine kinase-3 (FLT3) have used molecular docking to predict the binding orientation of ligands in the ATP pocket. nih.gov For instance, the most active compounds are often anchored to the hinge region of the kinase through hydrogen bonds. nih.gov In one study, the most active compound, C31, was docked into the FLT3 binding pocket, showing two hydrogen bond interactions with the hinge residue C694 and a π–σ interaction with L616. nih.gov
Similarly, docking studies of 7-phenyl-8H-pteridin-4-one derivatives have shown that the phenyl group enhances hydrophobic interactions within the ATP-binding pocket of kinases like CDK4/6 and FLT3. vulcanchem.com Molecular docking has also been applied to novel disubstituted pteridine derivatives, showing promising interactions with PI3K and mTOR proteins, suggesting their potential as anticancer agents. thieme-connect.comresearchgate.net These computational predictions provide a strong foundation for further optimization and biological testing. thieme-connect.comresearchgate.net
Table 1: Molecular Docking Studies of Pteridinone Derivatives
| Derivative Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Pteridin-7(8H)-one | FLT3 Kinase | Hydrogen bonds with hinge residue C694; π–σ interaction with L616. | nih.gov |
| 7-Phenyl-8H-pteridin-4-one | CDK4/6, FLT3 | Enhanced hydrophobic interactions from the phenyl group in the ATP-binding pocket. | vulcanchem.com |
| Disubstituted Pteridines | PI3K, mTOR | Promising interactions supporting potential anticancer activity. | thieme-connect.comresearchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are used to study the dynamic behavior of ligand-protein complexes over time, providing insights into their stability and conformational changes. mdpi.com For pteridinone derivatives, MD simulations validate docking results and assess the stability of the predicted binding poses under physiological conditions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of compounds with their biological activity. These models are crucial for predicting the activity of new compounds and guiding the design of more potent molecules. svuonline.org
For pteridinone derivatives, 2D-QSAR and 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activity against various targets. researchgate.netconicet.gov.ar These models help in identifying the key structural features that influence the biological activity. svuonline.org
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. mdpi.com In studies of pteridin-7(8H)-one derivatives targeting FLT3, CoMFA models have been developed with good statistical significance. nih.gov For instance, one CoMFA model yielded a q² of 0.768 and an r² of 0.982, with steric and electrostatic contributions of 54.2% and 45.8%, respectively. nih.gov These models provide a quantitative understanding of how steric bulk and electronic properties at different positions on the pteridinone scaffold affect inhibitory activity. acs.org
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com For pteridin-7(8H)-one derivatives, CoMSIA models have often shown superior predictive power compared to CoMFA. nih.gov A study on FLT3 inhibitors developed a CoMSIA model using steric and hydrophobic fields (SH combination) that resulted in a q² of 0.844 and an r² of 0.972. nih.gov These models generate 3D contour maps that visually represent regions where modifications to the molecular structure would likely lead to increased or decreased activity, providing clear guidelines for the design of novel inhibitors. acs.org
Table 2: 3D-QSAR Statistical Results for Pteridin-7(8H)-one Derivatives as FLT3 Inhibitors
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions | Reference |
|---|---|---|---|---|
| CoMFA | 0.768 | 0.982 | Steric: 54.2%, Electrostatic: 45.8% | nih.gov |
| CoMSIA (SH) | 0.844 | 0.972 | Steric and Hydrophobic | nih.gov |
Prediction of Reaction Pathways and Energetics
Computational chemistry can be used to predict the most likely pathways for chemical reactions and their associated energy changes. This is valuable for optimizing synthetic routes and understanding the formation of pteridinone structures. For example, the synthesis of 2,3-disubstituted pteridin-4(3H)-one derivatives has been achieved through an intermolecular aza-Wittig reaction–heterocyclization methodology. rsc.org Computational studies can model the intermediates and transition states of such reactions, providing insights into the reaction mechanism and helping to explain the observed regioselectivity and yields. rsc.org
The biosynthesis of related pteridine compounds, such as tetrahydrofolate, involves several enzymatic steps. researchgate.net For example, 6-pyruvoyl tetrahydropterin (B86495) synthase (PTPS) catalyzes a key step in the folate pathway. nih.gov Computational modeling of these enzymatic reactions can elucidate the catalytic mechanism and the role of key amino acid residues, which is essential for understanding the biological function and for designing enzyme inhibitors.
Biochemical Roles and Metabolic Pathways Involving Pteridinone Systems
Function as Cofactors in Enzymatic Systems.psu.edusolubilityofthings.comnih.govresearchgate.netnih.govuni-greifswald.de
Pteridine (B1203161) derivatives are fundamental to the function of several enzymatic systems by acting as cofactors, which are non-protein chemical compounds required for an enzyme's activity. solubilityofthings.comlibretexts.org Two of the most critical pteridine-dependent cofactor systems are those involving tetrahydrobiopterin (B1682763) (BH4) and folates.
Tetrahydrobiopterin (BH4) is an essential cofactor for multiple crucial enzymes. mdpi.commedlink.com Its synthesis and regeneration are tightly regulated processes involving several pteridinone intermediates. The de novo synthesis pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce BH4. medlink.comnih.gov
During its function as a cofactor, such as in the hydroxylation of aromatic amino acids by enzymes like phenylalanine hydroxylase, BH4 is oxidized to a quinonoid dihydrobiopterin (qBH2) intermediate via pterin-4a-carbinolamine. medlink.comnih.govnih.gov The regeneration of the active BH4 form is critical for sustained enzymatic activity and is accomplished by two key enzymes:
Pterin-4a-carbinolamine dehydratase (PCD) : This enzyme catalyzes the removal of a water molecule from the carbinolamine intermediate to form qBH2. nih.govnih.gov
Dihydropteridine reductase (DHPR) : This enzyme reduces qBH2 back to the active tetrahydrobiopterin (BH4), completing the recycling pathway. nih.govnih.gov
A salvage pathway also exists, where dihydrobiopterin (BH2), an oxidized and inactive form of BH4, can be reduced to BH4 by the enzyme dihydrofolate reductase (DHFR). mdpi.comnih.gov
Table 1: Key Enzymes in BH4 Metabolism and Regeneration
| Enzyme | Function | Pathway |
|---|---|---|
| GTP cyclohydrolase I (GCH1) | Catalyzes the first and rate-limiting step in the de novo synthesis of BH4 from GTP. mdpi.comontosight.ai | De Novo Synthesis |
| 6-Pyruvoyltetrahydropterin synthase (PTPS) | An enzyme in the de novo synthesis pathway that converts an intermediate derived from GTP. medlink.comontosight.ai | De Novo Synthesis |
| Sepiapterin reductase (SPR) | Catalyzes the final step in the de novo synthesis of BH4. medlink.comontosight.ai | De Novo Synthesis |
| Pterin-4a-carbinolamine dehydratase (PCD) | Regenerates quinonoid dihydrobiopterin from the carbinolamine intermediate. nih.govontosight.ai | Recycling |
| Dihydropteridine reductase (DHPR) | Reduces quinonoid dihydrobiopterin back to active BH4. nih.govontosight.ai | Recycling |
| Dihydrofolate reductase (DHFR) | Reduces dihydrobiopterin (BH2) to BH4 in the salvage pathway. mdpi.comnih.gov | Salvage |
Folates, a family of B vitamins, are another critical class of cofactors with a pteridine core. wikipedia.orgsolubilityofthings.com Unlike humans, plants and many microorganisms can synthesize folates de novo. creative-proteomics.comnih.gov This pathway begins with GTP and involves the formation of a pteridine precursor. creative-proteomics.comproteopedia.org
The pteridine portion of folate is synthesized from GTP via the action of enzymes like GTP cyclohydrolase I. creative-proteomics.com The resulting intermediate, dihydroneopterin, is then processed to form 6-hydroxymethyl-7,8-dihydropterin (B3263101). proteopedia.org This pteridine molecule is subsequently combined with para-aminobenzoic acid (PABA) to form dihydropteroate (B1496061), a direct precursor to dihydrofolic acid. wikipedia.org The pteridinone structure is thus a foundational element upon which the entire folate molecule is built. ijpsr.com
Tetrahydrobiopterin (BH4) Metabolism and Regeneration Pathways.
Participation in One-Carbon Transfer Metabolism.researchgate.netresearchgate.netcreative-proteomics.com
One-carbon metabolism is a set of essential biochemical reactions where single-carbon units (like methyl, methylene, and formyl groups) are transferred to various biomolecules. ontosight.aiacs.orgresearchgate.net This process is fundamental for the synthesis of nucleotides (for DNA and RNA), amino acids, and for epigenetic modifications. nih.gov
The central players in one-carbon metabolism are the folate cofactors, which are derivatives of the pteridinone system. Tetrahydrofolate (THF), the active form of folate, acts as a carrier for these one-carbon units. nih.govnih.gov The one-carbon unit is attached to the N5 or N10 positions of the pteridine ring structure, allowing it to be transferred in various enzymatic reactions. nih.gov For example, 5,10-methylenetetrahydrofolate is crucial for the synthesis of thymidylate, a necessary component of DNA. nih.gov
Characterization of Pteridinone Metabolites and Pathway Analysis.researchgate.netumaryland.edu
The analysis of pteridinone metabolites is crucial for understanding various physiological and pathological states. researchgate.net Metabolites such as neopterin (B1670844) and biopterin (B10759762) are important biomarkers. Neopterin, for instance, is a pteridine derivative whose levels can indicate activation of the cellular immune system. researchgate.net
Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify pteridinone derivatives in biological samples. ijpsr.commdpi.com This analysis, known as metabolic profiling, helps researchers understand the activity of pteridine-related biosynthetic pathways and their dysregulation in disease. mdpi.com For example, profiling pteridine metabolites in fruit has been used to study and engineer folate content in plants. creative-proteomics.com
Interplay with Key Biological Molecules and Cellular Pathways.psu.eduresearchgate.netresearchgate.netresearchgate.nettavernarakislab.grumaryland.edu
Pteridinone systems and their derivatives interact with a wide array of biological molecules and influence major cellular pathways.
Enzyme Interactions : As cofactors, pteridines like BH4 are indispensable for aromatic amino acid hydroxylases (involved in neurotransmitter synthesis) and nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide. mdpi.com The pteridinone scaffold itself is a target for drug development, with synthetic derivatives being designed to inhibit specific kinases, such as PI3K-C2α and RSK2, which are involved in cell signaling and proliferation.
Cellular Signaling : BH4 is critical for the production of monoamine neurotransmitters (dopamine, serotonin) and nitric oxide, a key molecule in cardiovascular regulation and neural signaling. nih.govontosight.ai Pteridinone derivatives have also been investigated for their ability to interact with signaling proteins like p53, a central tumor suppressor.
Immune Response : The synthesis of pteridines, particularly neopterin, is stimulated by pro-inflammatory cytokines like interferon-gamma. nih.gov This links pteridine metabolism directly to the activation state of the immune system, making neopterin a valuable marker for inflammatory conditions. researchgate.net
Application of the Pteridinone Scaffold in Chemical Biology and Molecular Target Engagement Studies
Rational Design of Enzyme Modulators and Inhibitors Utilizing the Pteridinone Scaffold
The pteridinone scaffold has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors. Its fused pyrimidine (B1678525) and pyrazine (B50134) ring system provides a rigid framework that can be functionalized at multiple positions to achieve specific interactions with the active sites of target proteins. Medicinal chemists have successfully exploited this scaffold to design inhibitors for a range of kinases, which are crucial regulators of cellular processes.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. nih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov While various chemical scaffolds have been explored for CDK inhibition, the development of selective inhibitors remains a challenge due to the high structural similarity among the ATP-binding sites of different CDK family members. nih.govchemrxiv.org
The pteridinone scaffold has been investigated as a basis for designing CDK inhibitors. Although specific examples of 8H-pteridin-4-one-based CDK inhibitors are not extensively detailed in the provided search results, the general principles of kinase inhibitor design using privileged scaffolds like pteridinones are applicable. The design strategy often involves creating a molecule that can form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. oncotarget.com For instance, the aminopyrazole scaffold, which shares some structural similarities with the pteridinone core in terms of its nitrogen-rich heterocyclic nature, has been successfully used to develop pan-CDK inhibitors like AT7519. oncotarget.com This suggests the potential of the pteridinone scaffold to be similarly functionalized to achieve potent CDK inhibition.
| Compound Class | Target(s) | Key Findings |
| Aminopyrazole-based | CDKs | AT7519, a pan-CDK inhibitor, shows promise in preclinical and clinical studies. oncotarget.com |
| Pteridinone-based | CDKs | The scaffold holds potential for the development of selective CDK inhibitors. |
Polo-Like Kinase (PLK) Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. nih.govnih.gov Overexpression of PLK1 is common in a wide variety of human cancers, making it a validated and attractive target for anticancer drug development. nih.govmdpi.com The development of PLK1 inhibitors with high selectivity over other PLK family members, such as PLK2 and PLK3 which can act as tumor suppressors, is a critical goal. mdpi.com
The tetrahydropteridin scaffold, a derivative of pteridinone, has been successfully utilized in the structure-based design of novel and selective PLK1 inhibitors. nih.gov Building upon the structures of known PLK1 inhibitors like BI 2536 and BI 6727, researchers have designed new pteridinone-based compounds with enhanced potency and isoform selectivity. nih.gov For example, the introduction of a hydroxyl group into the scaffold has been shown to improve solubility and enable specific interactions with polar residues in the PLK1 active site. nih.gov One such promising selective PLK1 inhibitor based on the tetrahydropteridin scaffold is compound L34. nih.gov Furthermore, a series of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives have been identified as potent PLK1 inhibitors with single-digit nanomolar enzyme and cellular activity. researchgate.net
| Compound | Target | IC50 (PLK1) | Key Features |
| BI 2536 | PLK1, PLK2, PLK3 | 0.83 nM | Dihydropteridinone core, potent but with limited isoform selectivity. nih.govmdpi.com |
| L34 | PLK1 | Not specified | Tetrahydropteridin scaffold, designed for improved selectivity. nih.gov |
| Compound III4 | PLK1, BRD4 | Not specified (% inhibition: 96.6% for PLK1) | Dual inhibitor with a pteridinone core. researchgate.netresearchgate.net |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. biorxiv.orgbiorxiv.org Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. biorxiv.orgresearchgate.net This makes FLT3 a validated therapeutic target for AML. nih.gov
The pteridin-7(8H)-one scaffold has been successfully employed in the rational design of potent inhibitors of FLT3 and its drug-resistant mutants. nih.gov These inhibitors were developed through structural optimizations of irreversible EGFR inhibitors. nih.gov A representative inhibitor, compound 31 , demonstrated potent, single-digit nanomolar inhibition of FLT3 and even more potent, subnanomolar activity against drug-resistant FLT3 mutants. nih.gov Mechanistic studies revealed that these pteridin-7(8H)-one derivatives work by suppressing the phosphorylation of FLT3 and its downstream signaling pathways, which in turn induces cell cycle arrest and apoptosis in AML cells. nih.gov In vivo studies with compound 31 showed significant suppression of tumor growth in a xenograft model of AML. nih.gov
| Compound | Target(s) | IC50 (FLT3) | Key Findings |
| Compound 31 | FLT3 and its mutants | Single-digit nM | Potent inhibition of wild-type and mutant FLT3, good selectivity for AML cells with FLT3-ITD mutations. nih.gov |
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, activation, and survival. nih.govfrontiersin.org Consequently, BTK has emerged as a key therapeutic target for various B-cell malignancies and autoimmune diseases. nih.govfrontiersin.org While several covalent BTK inhibitors have shown significant clinical efficacy, off-target effects due to the inhibition of other kinases like ITK and EGFR can be a concern. nih.gov
Researchers have successfully developed a series of potent and selective covalent BTK inhibitors based on the pteridine-7(8H)-one scaffold. nih.gov These compounds were optimized from a previously reported EGFR inhibitor. nih.gov One of the most promising compounds, 24a , exhibited potent BTK inhibition with an IC50 of 4.0 nM and demonstrated high selectivity over ITK and EGFR at both the enzymatic and cellular levels. nih.gov In a U-937 xenograft model, compound 24a significantly inhibited tumor growth. nih.gov This work highlights the utility of the pteridinone scaffold in developing selective kinase inhibitors by fine-tuning the chemical structure to optimize target engagement and minimize off-target activity. nih.gov
| Compound | Target | IC50 (BTK) | Selectivity Profile |
| Compound 24a | BTK | 4.0 nM | >250-fold selective for BTK over ITK and >2500-fold over EGFR in enzymatic assays. nih.gov |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers signaling pathways controlling cell growth, proliferation, and differentiation. umlub.pl Mutations in the EGFR gene can lead to its constitutive activation, a driving factor in the development of several cancers, most notably non-small cell lung cancer (NSCLC). researchgate.netnih.gov While first-generation EGFR inhibitors are effective against certain activating mutations, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, limits their long-term efficacy. researchgate.netnih.gov
The pteridin-7(8H)-one scaffold has been instrumental in the development of irreversible inhibitors that can overcome this resistance. nih.gov Starting from a pyrimidine-based EGFR inhibitor, a novel pteridin-7(8H)-one scaffold was identified through a computational design strategy. nih.gov This led to the creation of irreversible inhibitors that target the EGFR T790M mutant. nih.gov The most potent compounds from this series, 3q and 3x , displayed excellent inhibitory activity with subnanomolar IC50 values against both wild-type EGFR and the T790M/L858R double mutant. nih.gov They also showed potent antiproliferative activity against gefitinib-sensitive and -resistant cancer cell lines. nih.gov Furthermore, compound 3x demonstrated significant in vivo antitumor efficacy in a xenograft mouse model driven by the EGFR-T790M/L858R mutation. nih.gov
| Compound | Target(s) | IC50 (EGFR T790M/L858R) | Key Findings |
| Compound 3q | EGFR (wild-type and T790M/L858R mutant) | Subnanomolar | Potent enzymatic and cellular activity against both gefitinib-sensitive and -resistant cancer cell lines. nih.gov |
| Compound 3x | EGFR (wild-type and T790M/L858R mutant) | Subnanomolar | Significant in vivo antitumor efficacy in an EGFR-T790M/L858R-driven NSCLC xenograft model. nih.gov |
Bromodomain and Extra-Terminal Domain (BRD4) Inhibitors
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. patsnap.comnih.gov It acts as an epigenetic reader by recognizing and binding to acetylated lysine (B10760008) residues on histones, which facilitates the recruitment of transcriptional machinery to drive the expression of key oncogenes like MYC. patsnap.com The critical role of BRD4 in regulating gene expression programs that promote cancer cell proliferation and survival has established it as a promising therapeutic target. patsnap.comnih.gov
Interestingly, the pteridinone scaffold has been identified in compounds that exhibit dual inhibitory activity against both PLK1 and BRD4. For instance, the PLK1 inhibitor BI-2536 was also found to be a potent inhibitor of BRD4. acs.org This dual activity has been explored in the design of new pteridinone derivatives. researchgate.net A study focused on developing dual inhibitors led to the identification of compound III4 , which demonstrated potent inhibition of both PLK1 and BRD4. researchgate.netresearchgate.net Further structure-activity relationship studies on BI-2536 analogues revealed that modifications to the pteridinone scaffold could modulate the selectivity between PLK1 and BRD4. acs.org For example, replacing the cyclopentyl group of BI-2536 with a 3-bromobenzyl moiety yielded a compound with equipotent inhibitory activity against both BRD4 and PLK1. acs.org
| Compound | Target(s) | Ki (BRD4) | Key Findings |
| BI-2536 | PLK1, BRD4 | 25 nM (IC50) | A potent dual inhibitor of PLK1 and BRD4. acs.org |
| Compound 39j | BRD4, PLK1 | 8.7 nM | An analogue of BI-2536 with improved affinity for BRD4. acs.org |
| Compound III4 | PLK1, BRD4 | Not specified (% inhibition: 59.1% for BRD4) | A designed dual inhibitor with a pteridinone scaffold. researchgate.netresearchgate.net |
Dihydrofolate Reductase (DHFR) and 6-Hydroxymethyl-7,8-dihydropterin (B3263101) Pyrophosphokinase (HPPK) Inhibitors
The folate biosynthetic pathway is essential for the survival of many microorganisms but is absent in mammals, making its enzymes attractive targets for antimicrobial agents. rcsb.orgnih.gov Two key enzymes in this pathway are Dihydrofolate Reductase (DHFR) and 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK).
Dihydrofolate Reductase (DHFR): DHFR catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a crucial precursor for DNA synthesis. wikipedia.org Inhibition of DHFR disrupts this pathway, leading to cell death, a strategy employed by anticancer drugs like methotrexate (B535133) and antibacterial agents like trimethoprim. wikipedia.org Pteridine (B1203161) derivatives have been explored as DHFR inhibitors. nih.govbiopolymers.org.ua For instance, various 2,4-diaminocycloalka[g]pteridines have been synthesized and evaluated as DHFR inhibitors against enzymes from different species, including Lactobacillus casei and Trypanosoma cruzi. nih.gov The effectiveness of these inhibitors often depends on the size of the cycloalkane ring fused to the pteridine core. nih.gov In some parasitic organisms, pteridine reductase 1 (PTR1) provides a metabolic bypass to DHFR inhibition, suggesting that dual inhibition of DHFR and PTR1 could be a powerful therapeutic strategy. nih.govacs.orgpnas.org
6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK): HPPK is another vital enzyme in the folate pathway, responsible for the pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8-dihydropterin (HP). nih.govnih.gov As HPPK is essential for microorganisms but not present in humans, it is a prime target for developing novel antimicrobial drugs. rcsb.orgnih.gov Many inhibitors of HPPK are derivatives of 7,8-dihydropterin (B103510). Research has led to the development of potent bisubstrate analogue inhibitors that mimic both the pterin (B48896) substrate and the ATP co-substrate, linked together to occupy the active site with high affinity. rcsb.orgnih.gov
Table 1: Examples of Pteridine-Based Enzyme Inhibitors and Their Activities
| Compound Class/Name | Target Enzyme(s) | Reported Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| Pteridin-7(8H)-one Derivative (KII-17) | CDK2 | 0.50 µM | |
| Pteridin-7(8H)-one Derivative (KII-21) | CDK2 | Not specified, but noted for selectivity over CDK4/6 | |
| Pteridin-7(8H)-one Derivative (L2) | CDK4 / CDK6 | 16.7 nM / 30.5 nM | nih.gov |
| DHFR-IN-4 | DHFR | 123 nM | medchemexpress.com |
| Trimetrexate | DHFR (Toxoplasma gondii) | 1.35 nM | medchemexpress.com |
| Piritrexim | DHFR (Pneumocystis carinii) | 0.038 µM | medchemexpress.com |
| Pteridine-trione derivatives | DHFR | 14.59–52.11 % inhibition | biopolymers.org.ua |
Structure-Activity Relationship (SAR) Studies for Pteridinone Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the pteridinone scaffold influence its biological activity, guiding the optimization of lead compounds.
SAR studies on pteridin-7(8H)-one derivatives have identified potent inhibitors for several protein kinases. For cyclin-dependent kinase 2 (CDK2), a systematic SAR study of 30 compounds based on the pteridin-7(8H)-one core led to the discovery of potent inhibitors. The anti-proliferative activity of these compounds in cancer cell lines was found to be positively correlated with their inhibitory activity against CDK2 kinase. Similarly, extensive SAR has been conducted on pteridin-7(8H)-one derivatives targeting FMS-like tyrosine kinase-3 (FLT3), an important target in acute myeloid leukemia. mdpi.comnih.gov These studies, combining molecular modeling and biological assays, have elucidated the key interactions between the inhibitors and the ATP-binding pocket of the kinase. mdpi.comnih.gov For instance, specific substitutions on the pteridinone core were found to enhance binding affinity and selectivity. mdpi.comresearchgate.net
In another context, the oxidation of methylated pteridin-4-one derivatives by xanthine (B1682287) oxidase has been studied to understand substrate specificity. nih.gov These studies revealed that methylation at C-6 enhances enzymatic attack at the C-2 position, while N-methylation can either increase or decrease oxidation rates, depending on the position. nih.gov Such research provides a detailed map of how structural changes to the pteridinone ring affect its interaction with enzyme active sites. nih.gov
Table 2: Summary of Structure-Activity Relationships for Pteridinone Derivatives
| Target | Scaffold Position | Modification | Effect on Activity | Source(s) |
|---|---|---|---|---|
| CDK2 | General Pteridin-7(8H)-one | Various substitutions | Activity correlates with anti-proliferative effects | |
| FLT3 | General Pteridin-7(8H)-one | Various substitutions | Modulates binding affinity as a type I inhibitor | mdpi.comnih.gov |
| Xanthine Oxidase | C-6 of Pteridin-4-one | Methylation | Enhances oxidation at C-2 | nih.gov |
| Xanthine Oxidase | N-1, N-3, N-8 of Pteridin-4-one | Methylation | Can increase or decrease oxidation rate | nih.gov |
Fragment-Based Ligand Design and Optimization Strategies
Fragment-based ligand design (FBLD), or fragment-based drug discovery (FBDD), has emerged as a powerful alternative to traditional high-throughput screening (HTS). researchgate.netwikipedia.org This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. researchgate.netmdpi.com Hits identified through sensitive biophysical techniques like X-ray crystallography or NMR are then optimized into more potent leads by either "growing" the fragment to occupy adjacent pockets, "linking" two or more fragments that bind to nearby sites, or "merging" fragments to create a novel, higher-affinity molecule. wikipedia.orgmdpi.com
The pteridinone scaffold is well-suited for FBLD due to its relatively low molecular weight and complexity, allowing it to serve as an excellent starting point for hit generation. mdpi.com Its structure is present in natural cofactors, suggesting an evolutionary predisposition for binding to enzyme active sites. rsc.org
In the context of the folate pathway, fragment-based approaches have been used to discover novel inhibitors. For example, a library of 643 natural product fragments was screened against 62 potential protein targets from the malaria parasite, revealing numerous protein-ligand interactions. nih.gov Virtual screening and structural studies have also been employed to identify compounds that bind to the pterin pocket of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis. acs.org These fragment hits provide a pharmacophore map that facilitates the structure-based design of next-generation inhibitors. acs.org The pteridinone core can be used as a central fragment that is chemically elaborated to enhance potency and selectivity against targets like DHPS or HPPK. nih.govacs.org
Biomolecular Mimicry and Analog Development
Biomolecular mimicry is a powerful strategy in drug design where synthetic molecules are engineered to resemble natural substrates, cofactors, or transition states to interact with a specific biological target, often leading to potent and selective inhibition. The pteridinone core is an ideal platform for this approach because it is a key component of natural pterins like biopterin (B10759762) and folic acid, which are substrates and cofactors for numerous essential enzymes. solubilityofthings.comnih.govwikipedia.org
A prominent example of this strategy is the development of inhibitors for HPPK. nih.gov Researchers have designed and synthesized bisubstrate analogues that mimic the binding of both the natural substrate, 6-hydroxymethyl-7,8-dihydropterin (HP), and the co-substrate, ATP. rcsb.org These mimics typically consist of a pterin moiety linked to an adenosine (B11128) moiety through a chemical bridge. nih.gov By simultaneously occupying both the pterin- and ATP-binding sites, these analogues achieve significantly higher affinity and inhibitory potency compared to compounds that target only one site. rcsb.orgnih.gov Structural studies have been crucial in optimizing the length and chemical nature of the linker to perfectly mimic the transition state of the enzymatic reaction. rcsb.org
Similarly, pteridine-based compounds are designed to mimic folate to inhibit DHFR or PTR1 in parasites. nih.govacs.org These antifolate compounds compete with the natural substrate, dihydrofolate, for binding to the enzyme's active site, thereby blocking the folate metabolic pathway. nih.govacs.org
Development of Pteridinone-Based Molecular Probes and Chemical Tools
Molecular probes are essential chemical tools that allow for the study and visualization of biological processes in real-time within cellular environments. chemicalprobes.orgnih.gov The intrinsic properties of the pteridinone scaffold, particularly its fluorescence, make it an attractive core for the development of such probes. solubilityofthings.comnih.gov
Pteridine compounds are known to exhibit fluorescence, a property that can be modulated by their chemical environment, including pH and binding to a protein target. solubilityofthings.comnih.gov This sensitivity can be exploited to design fluorescent probes that "turn on" or shift their emission wavelength upon interaction with a specific biomolecule. Such probes can be used to monitor enzyme activity, detect protein-ligand interactions, or visualize the localization of a target within a cell. nih.gov
Beyond fluorescent probes, pteridinone derivatives can be functionalized to create other types of chemical tools. For example, by attaching a reactive group, a pteridinone-based inhibitor can be converted into an affinity label to covalently modify and permanently inactivate a target enzyme, which is useful for identifying and characterizing the active site. Furthermore, immobilizing a pteridinone ligand onto a solid support, such as a chromatography resin, creates an affinity column. This tool can be used to selectively capture and purify its target protein from a complex biological mixture, a technique crucial for studying enzyme chemistry and structure.
Q & A
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (see GHS H315/H319 warnings) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
